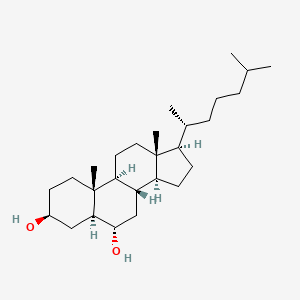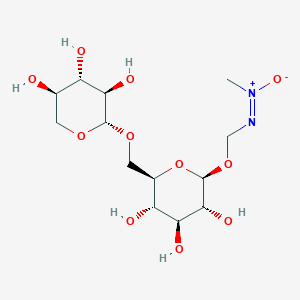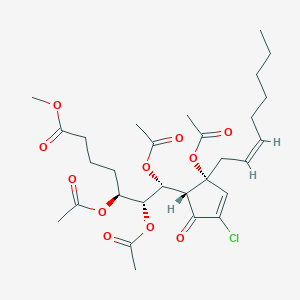
23(S),25-dihydroxy-24-oxovitamin D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23(S),25-dihydroxy-24-oxovitamin D3 is a hydroxycalciol that is 25-hydroxyvitamin D3 carrying an additional hydroxy group at position 23 (with 23S-configuration) and an oxo group at position 24. An intermediate in the degradation pathway of 25-OH-vitamin D3. It has a role as a human metabolite. It is an oxocalciol, a hydroxycalciol, a member of D3 vitamins, a triol, a secondary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Metabolism and Biochemical Pathways
Formation and Identification : “23(S),25-Dihydroxy-24-oxovitamin D3” is a metabolite produced in the kidneys from 25-hydroxyvitamin D3. Identified using spectrophotometry, mass spectrometry, and nuclear magnetic resonance, it's part of a pathway leading from 25-hydroxyvitamin D3 to 24(R),25-dihydroxyvitamin D3, then to 25-hydroxy-24-oxovitamin D3, and finally to 23,25-dihydroxy-24-oxovitamin D3 (Mayer et al., 1983).
Stereoselective Synthesis and Conversion : The efficient, stereoselective synthesis of (25R)-25,26-dihydroxy-23-oxovitamin D3, which is then enzymatically converted to (25R)-1α,25,26-trihydroxy-23-oxovitamin D3, highlights the intricate metabolic pathways and potential biological roles of these vitamin D3 metabolites (Yamada et al., 1984).
Comparative Metabolism in Animals : Studies on the in vitro metabolism of 25-hydroxy-24-oxovitamin D3 in chickens and rats reveal differences in the conversion to various metabolites like 23,25-dihydroxy-24-oxovitamin D3, indicating species-specific pathways in vitamin D metabolism (Yamada et al., 1985).
Chemical Synthesis and Biological Activity : The chemical synthesis of 25-hydroxy-24-oxovitamin D3, resembling 24,25-dihydroxyvitamin D3 in biological activities, suggests its role in calcium transport and bone mobilization, with varying potencies in different animals (Takasaki et al., 1982).
Metabolite Isolation and Identification : Isolation of metabolites like 1α,23-dihydroxy-24,25,26,27-tetranorvitamin D3 indicates complex metabolic pathways in vitamin D3 processing, with potential biological activities still under investigation (Reddy et al., 1987).
Therapeutic Implications and Analog Synthesis
Synthesis of Analogues : The synthesis of analogs like 1α,23,25-trihydroxy-24-oxo-19-nor-vitamin D3, derived from 1α,23(S),25-trihydroxy-24-oxo-vitamin D3, showcases the pursuit of creating compounds with potential therapeutic value, especially in suppressing parathyroid hormone secretion (Lee et al., 2000).
Biological Activities of Derivatives : Studies on the biological activity of various vitamin D3 derivatives, such as their role in inducing differentiation of leukemia cells, emphasize the potential clinical applications of these metabolites and their synthetic variants (Yoshida et al., 1984).
Eigenschaften
Produktname |
23(S),25-dihydroxy-24-oxovitamin D3 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24+,27-/m1/s1 |
InChI-Schlüssel |
LYVJVKJTSXESPC-JDHDJSQBSA-N |
Isomerische SMILES |
C[C@H](C[C@@H](C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Kanonische SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B1237444.png)


![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)


![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)

![3-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]propane-1,2-diol](/img/structure/B1237459.png)